3'-Ethyl-4-dimethylaminoazobenzene
Description
3'-Ethyl-4-dimethylaminoazobenzene (3'-EtDAB) is an azo dye derivative structurally related to the well-studied hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-MeDAB).
Properties
CAS No. |
17010-65-0 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(3-ethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-4-13-6-5-7-15(12-13)18-17-14-8-10-16(11-9-14)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
QTNNZELQKWUFTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Carcinogenic Activity
The carcinogenicity of aminoazo dyes is highly dependent on the position and type of substituents on the aromatic rings. Key findings from methyl-substituted analogues include:
Notes:
- The 3'-methyl group in 3'-MeDAB optimizes metabolic activation, enabling rapid covalent binding to hepatic proteins, a critical step in carcinogenesis .
- Ethyl groups are bulkier than methyl, which could hinder enzymatic activation or protein interactions .
Protein-Binding Kinetics and Metabolic Effects
- 3'-MeDAB : Binds to liver proteins within hours, with peak levels at 2 weeks. Bound dye correlates with hepatocyte damage and cholangiofibrosis progression .
- 4'-Fluoro-DAB : Shows distinct intracellular binding patterns (central cytoplasmic inclusions vs. peripheral in 3'-MeDAB) but similar tumorigenic endpoints .
- 2-Methyl-DAB: Non-carcinogenic; induces minimal DNA damage but elevates bound dye levels paradoxically, suggesting non-critical binding sites .
- 3'-EtDAB: Expected to bind hepatic proteins but with delayed kinetics due to slower metabolic processing. Ethyl groups may reduce binding specificity to carcinogenesis-critical proteins.
Cytotoxicity and DNA Damage
- 3'-MeDAB : Causes significant prelabeled DNA loss (50% at 5 weeks) due to parenchymal cell death, indicating high cytotoxicity .
- 4'-F-DAB: Induces bile duct proliferation and cholangiocarcinomas, similar to 3'-MeDAB, but with distinct histochemical markers (e.g., butyrocholinesterase activity) .
- 3'-EtDAB: Likely less cytotoxic than 3'-MeDAB due to reduced metabolic activation efficiency. Ethyl groups may stabilize the molecule, delaying carcinogen-DNA adduct formation.
Structural-Activity Relationship (SAR) Trends
- Substituent Position: Carcinogenicity follows 3' > 2' > 4' for methyl derivatives. Ethyl at 3' may follow similar trends but with diminished activity due to steric effects.
- Electron-Donating Groups: Methyl and ethyl groups enhance metabolic stability of the azo bond, promoting liver-specific activation.
- Metabolite Profiles : 3'-MeDAB generates m-toluidine-like metabolites upon reduction, critical for protein binding. Ethyl substitution may yield bulkier metabolites with altered binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
